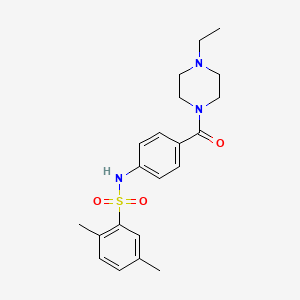![molecular formula C6H5N3O B2371717 咪唑并[1,2-a]嘧啶-5-醇 CAS No. 55662-68-5](/img/structure/B2371717.png)
咪唑并[1,2-a]嘧啶-5-醇
描述
Imidazo[1,2-A]pyrimidin-5-OL is a heterocyclic compound that has garnered significant attention in the field of medicinal chemistry This compound is characterized by its fused imidazole and pyrimidine rings, which contribute to its unique chemical properties and biological activities
科学研究应用
Imidazo[1,2-A]pyrimidin-5-OL has a wide range of applications in scientific research, including:
Chemistry: The compound serves as a versatile building block for the synthesis of more complex molecules and materials.
Biology: It is used in the study of enzyme inhibition, receptor binding, and other biochemical processes.
Medicine: Imidazo[1,2-A]pyrimidin-5-OL and its derivatives are investigated for their potential as antimicrobial, antiviral, and anticancer agents.
Industry: The compound is utilized in the development of new pharmaceuticals, agrochemicals, and other specialty chemicals.
作用机制
Target of Action
Imidazo[1,2-A]pyrimidin-5-OL and its derivatives have been identified as potential covalent inhibitors, specifically targeting the KRAS G12C mutation . This mutation is commonly found in various types of cancers, making it a significant target for anticancer agents .
Mode of Action
The compound interacts with its target through a covalent bond, a strong type of chemical bond where atoms share electron pairs . This interaction results in the inhibition of the KRAS G12C mutation, thereby preventing the proliferation of cancer cells .
Biochemical Pathways
The primary biochemical pathway affected by Imidazo[1,2-A]pyrimidin-5-OL involves the KRAS protein, which plays a crucial role in cell signaling and growth . By inhibiting the KRAS G12C mutation, the compound disrupts this pathway, leading to the suppression of cancer cell growth .
Pharmacokinetics
The compound’s potential as a covalent inhibitor suggests that it may have suitable adme (absorption, distribution, metabolism, and excretion) properties for therapeutic use .
Result of Action
The primary result of Imidazo[1,2-A]pyrimidin-5-OL’s action is the inhibition of cancer cell growth. Preliminary bio-evaluation screening has identified this compound as a potent anticancer agent for cells with the KRAS G12C mutation .
生化分析
Biochemical Properties
Imidazo[1,2-A]pyrimidin-5-OL has been explored for its potential in the development of covalent inhibitors . It interacts with various enzymes and proteins, playing a significant role in biochemical reactions . The nature of these interactions is complex and involves various biochemical pathways .
Cellular Effects
Imidazo[1,2-A]pyrimidin-5-OL has shown to have effects on various types of cells and cellular processes . It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of Imidazo[1,2-A]pyrimidin-5-OL involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It exerts its effects at the molecular level, making it a potent agent in biochemical reactions .
Temporal Effects in Laboratory Settings
The effects of Imidazo[1,2-A]pyrimidin-5-OL change over time in laboratory settings . Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is still being researched .
Dosage Effects in Animal Models
The effects of Imidazo[1,2-A]pyrimidin-5-OL vary with different dosages in animal models . Studies have observed threshold effects, as well as toxic or adverse effects at high doses .
Metabolic Pathways
Imidazo[1,2-A]pyrimidin-5-OL is involved in various metabolic pathways . It interacts with enzymes or cofactors, and can also affect metabolic flux or metabolite levels .
Transport and Distribution
The transport and distribution of Imidazo[1,2-A]pyrimidin-5-OL within cells and tissues are complex processes that involve various transporters or binding proteins . It can also affect its localization or accumulation .
Subcellular Localization
It could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Imidazo[1,2-A]pyrimidin-5-OL typically involves multicomponent reactions, condensation reactions, and intramolecular cyclizations. One common method is the condensation of 2-aminopyrimidine with glyoxal or its derivatives under acidic conditions, followed by cyclization to form the imidazo[1,2-A]pyrimidine core. Another approach involves the use of transition metal-catalyzed reactions, such as palladium-catalyzed cross-coupling reactions, to construct the heterocyclic framework.
Industrial Production Methods: In an industrial setting, the production of Imidazo[1,2-A]pyrimidin-5-OL may involve large-scale batch or continuous flow processes. These methods often utilize readily available starting materials and optimized reaction conditions to ensure high yields and purity. The use of automated reactors and advanced purification techniques, such as chromatography and crystallization, further enhances the efficiency of the production process.
化学反应分析
Types of Reactions: Imidazo[1,2-A]pyrimidin-5-OL undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to introduce oxygen-containing functional groups.
Reduction: Reduction reactions, such as catalytic hydrogenation, can be employed to reduce double bonds or other reducible functionalities within the molecule.
Substitution: Nucleophilic substitution reactions can be performed to introduce different substituents at specific positions on the heterocyclic ring.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Catalytic hydrogenation using palladium on carbon or other metal catalysts.
Substitution: Nucleophiles such as amines, thiols, or halides under basic or acidic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized imidazo[1,2-A]pyrimidine derivatives.
相似化合物的比较
Imidazo[1,2-A]pyrimidin-5-OL can be compared with other similar heterocyclic compounds, such as:
Imidazo[1,2-A]pyridine: This compound shares a similar fused ring structure but with a pyridine ring instead of a pyrimidine ring. It is known for its applications in medicinal chemistry, particularly as an anti-inflammatory and anticancer agent.
Imidazo[1,5-A]pyridine: Another related compound with a different ring fusion pattern, which also exhibits diverse biological activities.
Imidazo[4,5-B]pyridine: This compound has a different nitrogen atom arrangement within the fused ring system and is used in various pharmaceutical applications.
The uniqueness of Imidazo[1,2-A]pyrimidin-5-OL lies in its specific ring structure and the resulting chemical and biological properties, which make it a valuable scaffold for drug discovery and development.
属性
IUPAC Name |
1H-imidazo[1,2-a]pyrimidin-5-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5N3O/c10-5-1-2-7-6-8-3-4-9(5)6/h1-4H,(H,7,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUHMFGQYTIQQIS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C2NC=CN2C1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
135.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
55662-68-5, 58539-63-2 | |
| Record name | 5H,8H-imidazo[1,2-a]pyrimidin-5-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | imidazo[1,2-a]pyrimidin-5-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-(6-methylbenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-5-nitrofuran-2-carboxamide hydrochloride](/img/structure/B2371634.png)
![1-[(1R,2R)-2-(4-Bromo-2-fluorophenyl)cyclopropyl]ethanone](/img/structure/B2371636.png)
![2,5-dichloro-4-methoxy-N-[(4-methoxyphenyl)methyl]benzene-1-sulfonamide](/img/structure/B2371638.png)

![2-(3-methylphenoxy)-N-[4-(4-methylphenyl)-1,2,5-oxadiazol-3-yl]acetamide](/img/structure/B2371642.png)
![N-[2-(Benzenesulfinyl)ethyl]-6-chloropyridine-2-carboxamide](/img/structure/B2371644.png)
![Tert-butyl 3-[(6-chloropyridazin-3-yl)amino]azetidine-1-carboxylate](/img/structure/B2371645.png)

![6-(Pyridin-4-yl)-2-({1-[2-(trifluoromethyl)benzoyl]piperidin-4-yl}methyl)-2,3-dihydropyridazin-3-one](/img/structure/B2371647.png)
![Methyl 3-[(2,4-difluorophenyl)sulfamoyl]-4-fluoro-1-benzothiophene-2-carboxylate](/img/structure/B2371648.png)
![(3aS,6aR)-Hexahydro-2H-cyclopenta[b]furan-3a-amine hydrochloride](/img/structure/B2371652.png)


![8-Isopropyl-2-((1-methylpiperidin-4-yl)oxy)pyrazolo[1,5-a][1,3,5]triazin-4-ol](/img/structure/B2371657.png)
